molecular formula C22H19ClN4O5S B4540358 6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B4540358
M. Wt: 486.9 g/mol
InChI Key: HUWFOLOYXGTIPJ-FWIKBFCYSA-N
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Description

Thiadiazolopyrimidinones are a class of heterocyclic compounds known for their diverse biological activities, including antiallergic, antibacterial, and anticancer properties. These compounds typically feature a thiadiazolo[3,2-a]pyrimidinone core, which is often synthesized through multi-step chemical reactions involving cyclization, nitration, chlorination, and amination processes.

Synthesis Analysis

The synthesis of thiadiazolopyrimidinone derivatives generally involves the construction of the thiadiazolo and pyrimidinone rings through cyclization reactions. For example, Suzuki et al. (1992) described a series of synthesis steps for thiadiazolopyrimidinone derivatives, starting from thiadiazol-2-amines and employing cyclization with bis(2,4,6-trichlorophenyl) malonate, followed by various functionalization reactions, including nitration, chlorination, and amination (Suzuki et al., 1992).

Molecular Structure Analysis

The molecular structure of thiadiazolopyrimidinone derivatives is characterized by the presence of a thiadiazolo fused with a pyrimidinone ring. X-ray crystallography is a common method used for determining the precise molecular structure, as demonstrated by Xue Si (2005), who reported the crystal structure of a similar compound to understand its structure-activity relationship (Xue Si, 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including alkylation, acylation, and condensation, which are utilized to modify their structure and, consequently, their biological activity. For instance, A. P. Nikalje et al. (2015) explored the use of ultrasound-promoted one-pot synthesis to prepare thiadiazolopyrimidine derivatives, demonstrating the compounds' reactivity and potential for structural diversification (A. P. Nikalje et al., 2015).

properties

IUPAC Name

(6E)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5S/c1-29-17-10-13(9-14-20(24)27-22(26-21(14)28)33-12-25-27)11-18(30-2)19(17)32-8-7-31-16-6-4-3-5-15(16)23/h3-6,9-12,24H,7-8H2,1-2H3/b14-9+,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWFOLOYXGTIPJ-FWIKBFCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)C=C3C(=N)N4C(=NC3=O)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)/C=C/3\C(=N)N4C(=NC3=O)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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